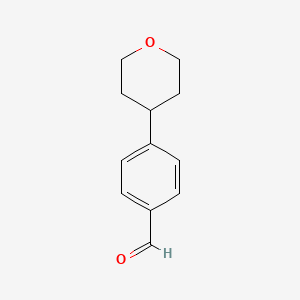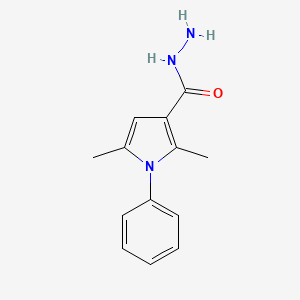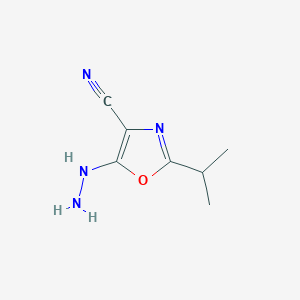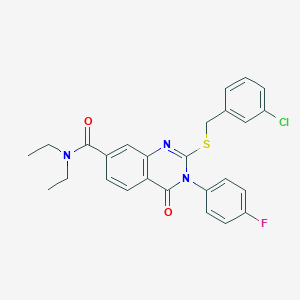
4-(Oxan-4-YL)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(Oxan-4-YL)benzaldehyde is a derivative of benzaldehyde with an oxan (tetrahydrofuran) ring attached to the benzene ring. It is a versatile intermediate in organic synthesis, often used in the preparation of various heterocyclic compounds. The papers provided do not directly discuss 4-(Oxan-4-YL)benzaldehyde, but they do provide insights into similar compounds, which can be used to infer properties and reactivity patterns of the compound .
Synthesis Analysis
The synthesis of compounds similar to 4-(Oxan-4-YL)benzaldehyde often involves multi-step reactions that may include the formation of oxime derivatives, as seen in the synthesis of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime . The synthesis of such compounds is typically characterized by the introduction of substituents that can influence the electronic and steric properties of the benzaldehyde core.
Molecular Structure Analysis
The molecular structure of compounds related to 4-(Oxan-4-YL)benzaldehyde has been characterized using various spectroscopic techniques, including UV-Vis, FT-IR, and NMR spectroscopy, as well as computational methods like density functional theory (DFT) . These studies provide detailed information on the geometrical parameters, vibrational frequencies, and electronic properties of the molecules.
Chemical Reactions Analysis
The reactivity of benzaldehyde derivatives is often explored through their participation in various chemical reactions. For instance, C-(4-Oxo-4H benzopyran-3-yl)-N-phenylnitrone undergoes thermal rearrangements to yield different products . Such transformations are indicative of the potential reactivity of 4-(Oxan-4-YL)benzaldehyde in similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives can be deduced from computational investigations. For example, the HOMO-LUMO gap, electrostatic potential maps, and reactivity sites have been determined for related compounds . These properties are crucial for understanding the behavior of the compounds in different environments and can predict their reactivity and interaction with other molecules.
Aplicaciones Científicas De Investigación
1. Catalysis and Chemical Reactions
4-(Oxan-4-YL)benzaldehyde and its derivatives have been studied extensively in the context of catalysis and chemical reactions. For example, benzaldehyde derivatives have been synthesized from Sarcodontia crocea and have shown potential as antifungal agents against several phytopathogenic fungi (Kokubun, Rozwadowski, & Duddeck, 2007). Additionally, the compound has been used as a ratiometric fluorescent probe for cysteine and homocysteine, displaying a significant emission wavelength shift upon addition of these compounds (Lin et al., 2008).
2. Synthesis and Characterization
In the field of synthesis and characterization, 4-(Oxan-4-YL)benzaldehyde derivatives have been synthesized and analyzed for various applications. For instance, a method for synthesizing 4-(pyrrolidin-1-ylmethyl)benzaldehyde, an important intermediate for small molecule anticancer drugs, has been developed and optimized, highlighting its significance in pharmaceutical research (Zhang, Cao, Xu, & Wang, 2018).
3. Photocatalysis and Green Chemistry
The application of 4-(Oxan-4-YL)benzaldehyde in green chemistry and photocatalysis is another area of interest. For example, graphitic carbon nitride modified by thermal, chemical, and mechanical processes has been used as a metal-free photocatalyst for the selective synthesis of benzaldehyde from benzyl alcohol, demonstrating the compound's role in environmentally friendly chemical processes (Lima et al., 2017).
4. Medical and Biological Applications
In medical and biological applications, substituted benzaldehydes, including derivatives of 4-(Oxan-4-YL)benzaldehyde, have been designed to increase the oxygen affinity of human hemoglobin and inhibit the sickling of sickle erythrocytes. This suggests a potential therapeutic role in treating sickle cell disease (Beddell et al., 1984).
5. Safety and Hazard Analysis
Finally, the thermal hazard and safety of benzaldehyde oxime, a related compound, have been thoroughly investigated. This research is crucial for ensuring safe handling and storage of these compounds in industrial settings (Deng et al., 2017).
Mecanismo De Acción
Target of Action
Benzaldehyde, a structurally similar compound, has been shown to target cellular antioxidation systems .
Mode of Action
Aldehydes like benzaldehyde can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 4-(Oxan-4-YL)benzaldehyde may interact with its targets through similar reactions, leading to changes in the target molecules.
Biochemical Pathways
Benzaldehyde has been shown to disrupt cellular antioxidation systems , suggesting that 4-(Oxan-4-YL)benzaldehyde may have similar effects.
Propiedades
IUPAC Name |
4-(oxan-4-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,9,12H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWACNUZFFPOKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxan-4-YL)benzaldehyde | |
CAS RN |
1276024-97-5 |
Source


|
| Record name | 4-(oxan-4-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B3013565.png)
![[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(1,3-thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone](/img/structure/B3013566.png)


![N-[(1-benzylpiperidin-4-yl)methyl]-N-(pyridin-3-ylmethyl)amine trihydrochloride](/img/no-structure.png)
![7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3013571.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B3013572.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B3013576.png)
![4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B3013579.png)
![N-(cyanomethyl)-N-cyclopropyl-2-[(thiophen-2-yl)formamido]propanamide](/img/structure/B3013581.png)
